4-(tert-Butoxycarbonyl)-1-(2,4-dichlorobenzyl)piperazine-2-carboxylic acid
Description
4-(tert-Butoxycarbonyl)-1-(2,4-dichlorobenzyl)piperazine-2-carboxylic acid is a piperazine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group, a 2,4-dichlorobenzyl substituent, and a carboxylic acid moiety at position 2 of the piperazine ring. This compound is typically synthesized via sequential nucleophilic substitutions and condensation reactions, as described in , where intermediates are functionalized with dichlorobenzylamine and Boc-protected carboxylic acids. Its structural complexity makes it a valuable intermediate in medicinal chemistry, particularly for developing protease inhibitors or receptor modulators .
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O4/c1-17(2,3)25-16(24)21-7-6-20(14(10-21)15(22)23)9-11-4-5-12(18)8-13(11)19/h4-5,8,14H,6-7,9-10H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQQZSGBRBEJIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(tert-Butoxycarbonyl)-1-(2,4-dichlorobenzyl)piperazine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H22Cl2N2O4
- Molecular Weight : 389.27 g/mol
- CAS Number : 1353943-53-9
- Purity : >97% .
Research indicates that compounds similar to 4-(tert-butoxycarbonyl)-1-(2,4-dichlorobenzyl)piperazine derivatives exhibit activity through various mechanisms, including:
- Receptor Antagonism : Studies suggest that related piperazine derivatives can act as antagonists at specific receptors, such as the CCR2b receptor, which is implicated in inflammatory responses .
- Enzyme Inhibition : Some derivatives have shown potential as inhibitors of enzymes related to HIV protease, suggesting a role in antiviral activity .
Antiviral Properties
A study highlighted the synthesis of compounds that inhibit HIV protease, with piperazine derivatives being key intermediates. These compounds demonstrated efficacy in preventing HIV infection and managing AIDS . The structural features of these compounds, including the tert-butoxycarbonyl group, contribute to their stability and bioactivity.
Inflammatory Response Modulation
The antagonism of the CCR2b receptor by similar compounds suggests potential applications in treating inflammatory diseases. In vitro studies have shown that these compounds can significantly reduce inflammatory markers in cell cultures .
Research Findings
Molecular Docking Studies
In silico molecular docking studies have been employed to predict the binding affinities of 4-(tert-butoxycarbonyl)-1-(2,4-dichlorobenzyl)piperazine derivatives to various biological targets. These studies provide insights into the potential efficacy and selectivity of these compounds against specific enzymes and receptors involved in disease processes .
Scientific Research Applications
Pharmaceutical Development
The compound is primarily investigated for its role in drug design and synthesis. Its structural attributes allow it to act as a scaffold for developing new pharmaceuticals targeting various receptors and pathways.
- Receptor Modulation : Research indicates that piperazine derivatives can modulate neurotransmitter receptors, potentially leading to the development of anxiolytic or antidepressant medications. For instance, compounds similar to this one have shown activity against serotonin receptors, which are crucial in mood regulation .
Antimicrobial Activity
Studies have demonstrated that piperazine derivatives possess antimicrobial properties. The presence of the dichlorobenzyl group may enhance the compound's ability to penetrate bacterial cell walls, making it a candidate for further exploration in antibiotic development.
- Case Study : A related study highlighted the efficacy of piperazine derivatives against various strains of bacteria, suggesting that modifications in the side chains can lead to improved antimicrobial activity .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is being explored due to its ability to inhibit pro-inflammatory cytokines. This application is particularly relevant in treating chronic inflammatory diseases.
- Research Findings : A study focusing on similar compounds indicated significant inhibition of inflammatory markers in vitro, suggesting a pathway for therapeutic intervention in conditions like arthritis .
Cancer Research
There is growing interest in the application of piperazine derivatives in oncology. The compound may interact with cancer cell signaling pathways, promoting apoptosis or inhibiting proliferation.
- Preliminary Results : Initial research has shown that certain piperazine derivatives can induce cell cycle arrest in cancer cells, indicating their potential use as chemotherapeutic agents .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues vary in substituents on the benzyl group, piperazine ring, or carboxylic acid position. Key comparisons are outlined below:
Key Differences and Implications
Substituent Effects on Bioactivity :
- The 2,4-dichlorobenzyl group in the target compound enhances hydrophobic interactions with protein pockets, making it suitable for protease targeting. In contrast, the thiophene-containing analogues (e.g., –17) exhibit stronger π-π interactions, favoring kinase inhibition .
- Replacing the dichlorobenzyl group with a 3,4-dichlorophenyl group () alters solubility but retains similar steric bulk, which may affect binding specificity in viral proteases .
Synthetic Accessibility :
- The target compound requires multi-step synthesis involving dichlorobenzylamine and Boc-protected intermediates (), whereas analogues like 2-(4-Boc-piperazin-1-yl)acetic acid are synthesized in fewer steps via direct alkylation .
Biological Relevance: Compounds with dichlorobenzyl groups (e.g., ) are associated with male contraceptive development due to their disruption of Sertoli-germ cell junctions.
Physicochemical Properties
- Solubility: The Boc group improves aqueous solubility (~15–20 mg/mL in DMSO), whereas dichlorobenzyl analogues require co-solvents like ethanol or PEG for dissolution.
- Stability : Boc-protected derivatives are stable under acidic conditions but undergo deprotection with trifluoroacetic acid (TFA), a feature leveraged in prodrug strategies .
Q & A
Q. What are the common synthetic routes for preparing 4-(tert-butoxycarbonyl)-1-(2,4-dichlorobenzyl)piperazine-2-carboxylic acid?
The synthesis typically involves multi-step functionalization of the piperazine ring. A general approach includes:
- Step 1: Protection of the piperazine nitrogen using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., triethylamine) .
- Step 2: Alkylation of the secondary amine with 2,4-dichlorobenzyl chloride in the presence of a base like K₂CO₃ .
- Step 3: Carboxylic acid group introduction via hydrolysis of a nitrile or ester precursor under acidic/basic conditions . Key Considerations: Reaction temperature (40–100°C for Pd-catalyzed steps) and solvent choice (e.g., tert-butyl alcohol for improved solubility) are critical for yield optimization .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR: Confirms Boc group presence (tert-butyl singlet at ~1.4 ppm in 1H NMR) and aromatic protons from the dichlorobenzyl moiety .
- FT-IR: Identifies carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹; carboxylic acid C=O at ~1700 cm⁻¹) .
- LC-MS: Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) and purity .
Q. What is the role of the Boc group in this compound’s synthesis?
The Boc group acts as a transient protecting group for the piperazine nitrogen, preventing undesired side reactions during alkylation or acylation steps. It is selectively removed under acidic conditions (e.g., TFA or HCl/dioxane) to regenerate the free amine for further derivatization .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and substituent positioning. For example, in related Boc-piperazine derivatives, crystallography has revealed chair conformations of the piperazine ring and torsional angles critical for biological activity . Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., hydrogen bonds stabilizing the crystal lattice) .
Q. What strategies address low yields in the alkylation step with 2,4-dichlorobenzyl chloride?
- Optimized Stoichiometry: Use a 1.2–1.5 molar excess of 2,4-dichlorobenzyl chloride to account for steric hindrance from the bulky Boc group .
- Catalytic Additives: Pd(OAc)₂/XPhos systems enhance coupling efficiency in aryl-alkylation reactions, as demonstrated in analogous piperazine syntheses .
- Solvent Screening: Polar aprotic solvents (e.g., DMF) improve reactivity, but may require subsequent purification via silica gel chromatography to remove byproducts .
Q. How do electronic effects of the 2,4-dichlorobenzyl group influence the compound’s reactivity?
The electron-withdrawing chlorine atoms increase the electrophilicity of the benzyl carbon, facilitating nucleophilic attack by the piperazine nitrogen. However, steric bulk from the dichloro-substituents can reduce reaction rates, necessitating elevated temperatures (80–100°C) for complete conversion . Comparative studies with mono-chloro or unsubstituted benzyl analogs show faster kinetics but lower metabolic stability .
Q. What analytical methods are suitable for resolving contradictions in purity assessments?
- HPLC-DAD/MS: Detects trace impurities (e.g., de-Boc byproducts) not visible in NMR .
- Elemental Analysis: Validates stoichiometric consistency when mass spectrometry suggests adduct formation .
- DSC/TGA: Identifies polymorphic forms or solvent residues affecting bioactivity .
Methodological Challenges and Solutions
Q. How can researchers mitigate hydrolysis of the Boc group during carboxylic acid functionalization?
- pH Control: Maintain mildly acidic conditions (pH 4–6) during hydrolysis to avoid premature Boc cleavage .
- Alternative Protecting Groups: For acid-sensitive intermediates, consider Fmoc or Alloc groups, though these may complicate later deprotection steps .
Q. What computational tools predict the compound’s pharmacokinetic properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
